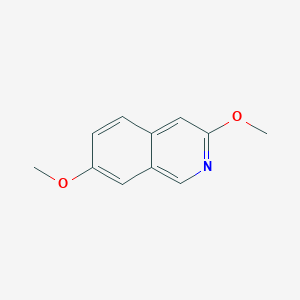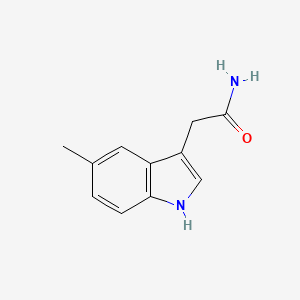
5-Propoxyisoquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Propoxyisoquinoline is a heterocyclic aromatic organic compound that belongs to the isoquinoline family Isoquinolines are known for their diverse biological activities and are found in many natural alkaloids The structure of this compound consists of a benzene ring fused to a pyridine ring, with a propoxy group attached to the fifth position of the isoquinoline ring
Synthetic Routes and Reaction Conditions:
Pomeranz-Fritsch Reaction: This method involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions to form isoquinoline derivatives
Bischler-Napieralski Synthesis: This method involves the cyclization of β-phenylethylamine derivatives with phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form isoquinoline derivatives. The propoxy group can be introduced either before or after the cyclization step.
Industrial Production Methods:
Catalytic Hydrogenation: Industrial production may involve the catalytic hydrogenation of suitable precursors in the presence of metal catalysts such as palladium or platinum. This method ensures high yields and purity of the final product.
Microwave-Assisted Synthesis: This modern technique uses microwave irradiation to accelerate the reaction rates, leading to efficient and rapid synthesis of this compound.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form N-oxides. Common oxidizing agents include peracetic acid and hydrogen peroxide.
Reduction: Reduction of this compound can lead to the formation of tetrahydroisoquinoline derivatives. Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at the C-5 and C-8 positions. Common reagents include halogens and nitrating agents.
Common Reagents and Conditions:
Oxidation: Peracetic acid, hydrogen peroxide.
Reduction: Palladium or platinum catalysts, hydrogen gas.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products Formed:
Oxidation: Isoquinoline N-oxides.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives.
Applications De Recherche Scientifique
5-Propoxyisoquinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds, including potential anticancer and antimalarial agents.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Biological Studies: Researchers use this compound to study the structure-activity relationships of isoquinoline derivatives and their biological effects.
Industrial Applications: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 5-Propoxyisoquinoline involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes, receptors, and other proteins involved in cellular processes.
Pathways Involved: The compound can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation. The exact mechanism depends on the specific biological context and the target molecule.
Comparaison Avec Des Composés Similaires
Isoquinoline: The parent compound, lacking the propoxy group.
Quinoline: A structural isomer of isoquinoline with the nitrogen atom in a different position.
Tetrahydroisoquinoline: A reduced form of isoquinoline with additional hydrogen atoms.
Comparison:
Uniqueness: 5-Propoxyisoquinoline is unique due to the presence of the propoxy group, which can influence its chemical reactivity and biological activity. This modification can enhance its solubility, stability, and interaction with biological targets compared to its parent compound, isoquinoline.
Reactivity: The propoxy group can participate in additional chemical reactions, such as ether cleavage or substitution, providing more versatility in synthetic applications.
Propriétés
Numéro CAS |
820238-26-4 |
|---|---|
Formule moléculaire |
C12H13NO |
Poids moléculaire |
187.24 g/mol |
Nom IUPAC |
5-propoxyisoquinoline |
InChI |
InChI=1S/C12H13NO/c1-2-8-14-12-5-3-4-10-9-13-7-6-11(10)12/h3-7,9H,2,8H2,1H3 |
Clé InChI |
VEYWAJPJYHWFBB-UHFFFAOYSA-N |
SMILES canonique |
CCCOC1=CC=CC2=C1C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



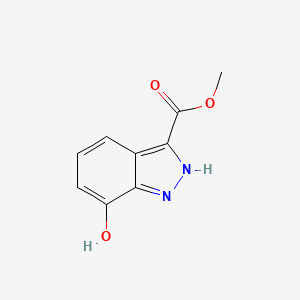


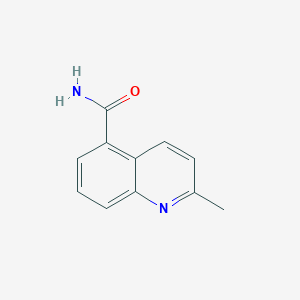

![1-Oxaspiro[3.5]nonan-2-one, 3-chloro-3-methyl-](/img/structure/B11906636.png)
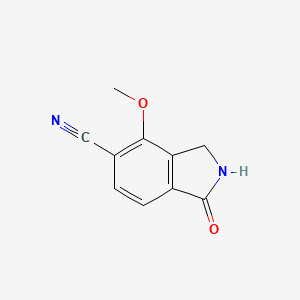

![5-Methyl-6-oxo-5,7-diazaspiro[3.4]octane-8-carboxylic acid](/img/structure/B11906655.png)


